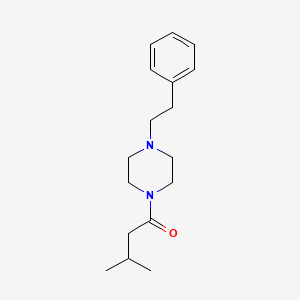
1-(3-methylbutanoyl)-4-(2-phenylethyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-methylbutanoyl)-4-(2-phenylethyl)piperazine, also known as MBPEP, is a synthetic compound that has gained attention in the scientific research community due to its potential applications in the field of neuroscience. MBPEP is a selective positive allosteric modulator of the metabotropic glutamate receptor subtype 5 (mGluR5), which plays a crucial role in regulating synaptic plasticity and neuronal excitability.
科学研究应用
1-(3-methylbutanoyl)-4-(2-phenylethyl)piperazine has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders. Studies have shown that 1-(3-methylbutanoyl)-4-(2-phenylethyl)piperazine can improve cognitive function and memory in animal models of Alzheimer's disease, schizophrenia, and drug addiction. 1-(3-methylbutanoyl)-4-(2-phenylethyl)piperazine has also been shown to have neuroprotective effects against oxidative stress and excitotoxicity, which are implicated in the pathogenesis of many neurological disorders.
作用机制
1-(3-methylbutanoyl)-4-(2-phenylethyl)piperazine acts as a positive allosteric modulator of the mGluR5 receptor, which is a G protein-coupled receptor that is widely expressed in the brain. The binding of 1-(3-methylbutanoyl)-4-(2-phenylethyl)piperazine to the mGluR5 receptor enhances its activity, leading to increased intracellular signaling and downstream effects on synaptic plasticity and neuronal excitability. This mechanism of action is thought to underlie the therapeutic effects of 1-(3-methylbutanoyl)-4-(2-phenylethyl)piperazine in various neurological disorders.
Biochemical and Physiological Effects
1-(3-methylbutanoyl)-4-(2-phenylethyl)piperazine has been shown to have a range of biochemical and physiological effects in animal models. It can increase the release of neurotransmitters such as glutamate and dopamine, which are involved in learning and memory processes. 1-(3-methylbutanoyl)-4-(2-phenylethyl)piperazine can also enhance synaptic plasticity and neuronal excitability, leading to improved cognitive function and memory. Additionally, 1-(3-methylbutanoyl)-4-(2-phenylethyl)piperazine has been shown to have anti-inflammatory and antioxidant effects, which may contribute to its neuroprotective effects.
实验室实验的优点和局限性
One of the main advantages of 1-(3-methylbutanoyl)-4-(2-phenylethyl)piperazine for laboratory research is its high selectivity for the mGluR5 receptor, which allows for precise modulation of this target. 1-(3-methylbutanoyl)-4-(2-phenylethyl)piperazine is also relatively stable and has good solubility in water, making it easy to handle in laboratory experiments. However, one limitation of 1-(3-methylbutanoyl)-4-(2-phenylethyl)piperazine is its relatively short half-life, which may require frequent dosing in animal studies. Additionally, the effects of 1-(3-methylbutanoyl)-4-(2-phenylethyl)piperazine may be influenced by factors such as age, sex, and genetic background, which may need to be taken into account in experimental design.
未来方向
There are several potential future directions for research on 1-(3-methylbutanoyl)-4-(2-phenylethyl)piperazine. One area of interest is the development of more potent and selective allosteric modulators of the mGluR5 receptor, which may have improved therapeutic efficacy and fewer side effects. Another direction is the investigation of the effects of 1-(3-methylbutanoyl)-4-(2-phenylethyl)piperazine on other neurological disorders, such as depression and anxiety. Additionally, further studies are needed to elucidate the mechanisms underlying the neuroprotective effects of 1-(3-methylbutanoyl)-4-(2-phenylethyl)piperazine and to optimize dosing regimens for clinical use.
Conclusion
In conclusion, 1-(3-methylbutanoyl)-4-(2-phenylethyl)piperazine (1-(3-methylbutanoyl)-4-(2-phenylethyl)piperazine) is a promising compound for scientific research in the field of neuroscience. Its selective positive allosteric modulation of the mGluR5 receptor has potential therapeutic applications in the treatment of various neurological disorders. Future research on 1-(3-methylbutanoyl)-4-(2-phenylethyl)piperazine may lead to the development of more effective treatments for these disorders.
合成方法
The synthesis of 1-(3-methylbutanoyl)-4-(2-phenylethyl)piperazine involves the reaction of 1-(3-methylbutanoyl)piperazine with 2-phenylethylamine in the presence of a catalyst. The resulting product is then purified using chromatography techniques to obtain pure 1-(3-methylbutanoyl)-4-(2-phenylethyl)piperazine. This synthesis method has been optimized to produce high yields of 1-(3-methylbutanoyl)-4-(2-phenylethyl)piperazine with high purity, making it suitable for laboratory research.
属性
IUPAC Name |
3-methyl-1-[4-(2-phenylethyl)piperazin-1-yl]butan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O/c1-15(2)14-17(20)19-12-10-18(11-13-19)9-8-16-6-4-3-5-7-16/h3-7,15H,8-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFDKGVGXOHAAJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)N1CCN(CC1)CCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-1-[4-(2-phenylethyl)piperazin-1-yl]butan-1-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![diisopropyl [hydroxy(3-pyridinyl)methyl]phosphonate](/img/structure/B5061636.png)


![4-[4,5-bis(4-phenoxyphenyl)-1H-imidazol-2-yl]phenol](/img/structure/B5061646.png)

![4-[(2-isopropyl-5-nitrophenyl)sulfonyl]morpholine](/img/structure/B5061665.png)
![N-(4-bromophenyl)-N'-[2-(1-cyclohexen-1-yl)ethyl]ethanediamide](/img/structure/B5061674.png)
![N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-2,3,5,6-tetrafluoro-4-methoxybenzamide](/img/structure/B5061676.png)
![5-(diethylamino)-2-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5061683.png)
![N-(3-chlorophenyl)-N-formyl-3-methylspiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-5-ene-2-carboxamide](/img/structure/B5061687.png)
![2-{[1-(4-ethylphenyl)-1H-tetrazol-5-yl]thio}-N-(3-methoxyphenyl)acetamide](/img/structure/B5061695.png)

![6-({5-[(4-chlorophenyl)thio]-2-furyl}methylene)-2-(2-furyl)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5061720.png)